molecular formula C12H13N5O B15159289 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile CAS No. 651769-85-6

2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile

Cat. No.: B15159289
CAS No.: 651769-85-6
M. Wt: 243.26 g/mol
InChI Key: YKBILKLJDANCQS-UHFFFAOYSA-N
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Description

2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzonitrile core substituted with a 2-methylpropoxy group and a tetrazolyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Tetrazole Formation: Cyclization of the amine with sodium azide to form the tetrazole ring.

    Etherification: Introduction of the 2-methylpropoxy group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxypropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
  • 2-(2-ethylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
  • 2-(2-isopropoxy)-5-(2H-tetrazol-5-yl)benzonitrile

Uniqueness

2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

CAS No.

651769-85-6

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile

InChI

InChI=1S/C12H13N5O/c1-8(2)7-18-11-4-3-9(5-10(11)6-13)12-14-16-17-15-12/h3-5,8H,7H2,1-2H3,(H,14,15,16,17)

InChI Key

YKBILKLJDANCQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)C#N

Origin of Product

United States

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